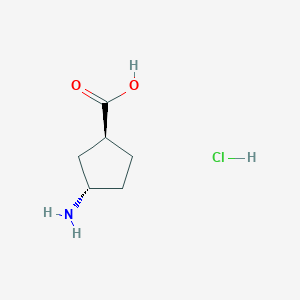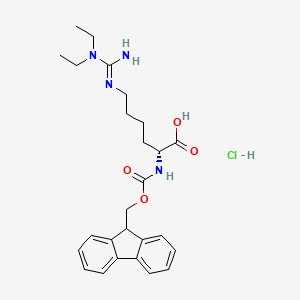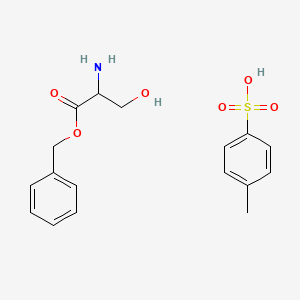
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
Vue d'ensemble
Description
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, also known as ACPC, is a cyclic amino acid that has gained attention in the field of neuroscience due to its potential therapeutic applications. This compound has been shown to have a unique mechanism of action that could make it useful in the treatment of various neurological disorders. In
Applications De Recherche Scientifique
Analogues of GABA
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride has been synthesized as an analogue of the inhibitory neurotransmitter GABA (R. Allan, G. Johnston, & B. Twitchin, 1979). This research indicates its potential relevance in studying neurotransmitter systems.
Effects on Cellular Respiration and Amino Acid Metabolism
Studies on 1-aminocyclopentanecarboxylic acid (ACPC), a related compound, have shown no significant impact on cellular respiration in rat tissues. It also did not exhibit reactivity towards decarboxylases, transaminases, or amino acid oxidases (L. Berlinguet, N. Bégin, L. Babineau, & R. Laferte, 1962).
Potential Antitumor Applications
The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares structural features with (1S,3S)-3-aminocyclopentanecarboxylic acid hydrochloride, suggests potential antitumor applications. This compound is a structural analog of natural amino acids and has been explored for its role in cancer treatment (J. Huddle & C. G. Skinner, 1971).
Tumor-Localization for Cancer Detection
Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid, a derivative of (1S,3S)-3-aminocyclopentanecarboxylic acid hydrochloride, has been identified as a potential agent for localizing tumors in cancer detection using nuclear medicine scanning techniques (R. Hayes, L. Washburn, B. Wieland, T. T. Sun, R. Turtle, & T. Butler, 1976).
Metabotropic Excitatory Amino Acid Receptors
(1S,3S)-3-aminocyclopentanecarboxylic acid hydrochloride and its isomers have been characterized for their effects on metabotropic excitatory amino acid receptors. The studies indicate varying degrees of potency, efficacy, and selectivity at these receptors, contributing to our understanding of excitatory neurotransmission (D. Schoepp, B. Johnson, R. A. True, & J. Monn, 1991).
Biochemical and Pharmacological Studies
Further biochemical and pharmacological studies of (1S,3S)-3-aminocyclopentanecarboxylic acid hydrochloride and its related compounds have explored their effects on protein biosynthesis, amino acid metabolism, and potential use in antitumor activities. These studies provide insights into the potential therapeutic applications of this compound in treating various diseases (M. Jarman, J. Kuszmann, & J. A. Stock, 1969).
Transport Mechanisms in Biological Systems
The transport of 1-aminocyclopentanecarboxylic acid in feline cerebrospinal fluid has been studied, indicating that it is cleared by a saturable mechanism inhibited by naturally occurring neutral amino acids. This suggests the role of carrier transport in regulating its concentration in biological systems (R. P. Cutler & A. Lorenzo, 1968).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S,3S)-3-aminocyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRMNPPUVLZEIJ-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180574.png)

![(1R,3R,4R,7S)-3-(6-Benzamido-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3180582.png)




![1-(4-aminobutyl)-2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3180613.png)
![Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B3180615.png)
![Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3180620.png)

![2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid](/img/structure/B3180644.png)
